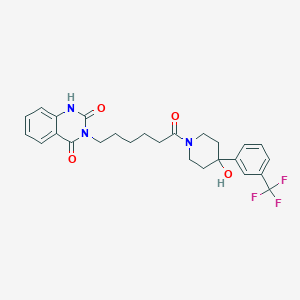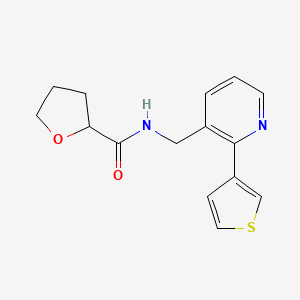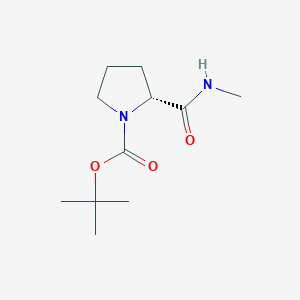![molecular formula C21H17F2N5O2S B2377770 N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-60-3](/img/structure/B2377770.png)
N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O2S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been a subject of scientific interest. Research by Sallam et al. (2021) delved into the synthesis of heterocyclic compounds like pyridazine analogs due to their pharmaceutical significance. Their study synthesized a specific compound through a series of reactions, followed by structure elucidation using various spectroscopic techniques and X-ray diffraction. Additionally, the study performed Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular interactions and energy frameworks, highlighting the compound's potential in medicinal chemistry (Sallam et al., 2021).
Anticancer and Antimicrobial Applications
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core have shown promise in anticancer and antimicrobial applications. Kumar et al. (2019) synthesized a series of compounds starting from phthalic anhydride and evaluated their inhibition activity against the HCT 116 cancer cell line and antimicrobial activities. The study identified specific compounds with notable IC50 values, indicating their potential as active compounds in cancer therapy and antimicrobial applications (Kumar et al., 2019).
Antiproliferative Activity
The antiproliferative activity of similar compounds has also been investigated. Ilić et al. (2011) synthesized a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and evaluated their effects on thrombin inhibitory, fibrinogen receptor antagonistic activities, and cell proliferation. The study revealed that while certain activities inherent to benzamidine compounds were lost in the [1,2,4]triazolo[4,3-b]pyridazine derivatives, these derivatives exhibited inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Modification for Enhanced Anticancer Effects and Reduced Toxicity
Wang et al. (2015) investigated the modification of a specific compound by replacing the acetamide group with an alkylurea moiety to enhance anticancer effects and reduce toxicity. The study synthesized a series of derivatives and evaluated their antiproliferative activities against various human cancer cell lines. The findings suggested that these modifications retained antiproliferative activity and reduced acute oral toxicity, indicating the potential of these compounds as anticancer agents with low toxicity (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-2-30-15-6-3-13(4-7-15)18-9-10-19-25-26-21(28(19)27-18)31-12-20(29)24-14-5-8-16(22)17(23)11-14/h3-11H,2,12H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNUXCZEULZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)
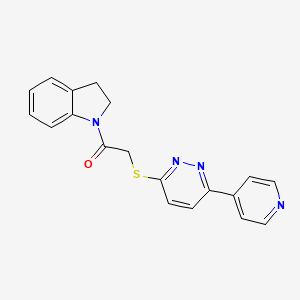
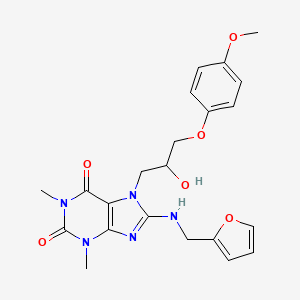
![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)

